2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid
Overview
Description
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid is an organic compound that features a sulfonyl group attached to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable precursor. One common method is the reaction of 4-fluorobenzenesulfonyl chloride with 2-methylpropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Condensation Reactions: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Condensation: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, but common products include substituted fluorobenzenes.
Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.
Condensation: Esterification will yield esters of this compound.
Scientific Research Applications
2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid depends on its application. In biochemical contexts, the sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially affecting molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid.
4-Fluorobenzenesulfonic acid: Similar structure but lacks the propionic acid moiety.
2-Methylpropionic acid: Lacks the fluorobenzene and sulfonyl groups.
Uniqueness
This compound is unique due to the combination of a fluorobenzene ring and a sulfonyl group attached to a propionic acid backbone. This combination imparts distinct chemical properties, making it valuable in various applications where both aromatic and sulfonyl functionalities are desired .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIUQSDEAZFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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